2,5-Dibromo-4-(iso-propyl)pyridine
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Overview
Description
2,5-Dibromo-4-(iso-propyl)pyridine is a brominated pyridine derivative with the molecular formula C8H9Br2N. It is characterized by the presence of two bromine atoms at the 2nd and 5th positions and an iso-propyl group at the 4th position on the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-(iso-propyl)pyridine typically involves the bromination of 4-(iso-propyl)pyridine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient processes. For instance, a practical and reliable synthesis method involves the bromination of 2-amino-5-bromopyridine followed by further bromination to achieve the desired product. This method ensures high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-(iso-propyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds.
Coupling Reactions: Palladium catalysts and boronic acids are frequently used under mild conditions to facilitate the coupling process.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the reagents used.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2,5-Dibromo-4-(iso-propyl)pyridine finds applications in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the development of biologically active molecules.
Medicine: It is explored for its potential in drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-(iso-propyl)pyridine primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating various substitution and coupling reactions. The iso-propyl group influences the compound’s steric and electronic properties, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 2,5-Dibromopyridine
- 2,6-Dibromopyridine
- 3,5-Dibromopyridine
- 2,5-Dibromopyrimidine
Comparison: Compared to its analogs, 2,5-Dibromo-4-(iso-propyl)pyridine is unique due to the presence of the iso-propyl group, which imparts distinct steric and electronic effects.
Properties
Molecular Formula |
C8H9Br2N |
---|---|
Molecular Weight |
278.97 g/mol |
IUPAC Name |
2,5-dibromo-4-propan-2-ylpyridine |
InChI |
InChI=1S/C8H9Br2N/c1-5(2)6-3-8(10)11-4-7(6)9/h3-5H,1-2H3 |
InChI Key |
DETLOTJXFUQLST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC=C1Br)Br |
Origin of Product |
United States |
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